molecular formula C20H14N4O5 B11283123 6-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11283123
M. Wt: 390.3 g/mol
InChI Key: BQKFDDKHQMWOSU-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and nitro groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions For instance, the reaction may start with the condensation of 4-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form an intermediate This intermediate can then undergo cyclization with a suitable reagent, such as hydrazine, to form the pyrazolopyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-(4-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

    Reduction: Formation of 6-(4-methoxyphenyl)-3-(3-aminophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid depends on its interaction with specific molecular targets. For example, if the compound exhibits anticancer activity, it may inhibit certain enzymes or signaling pathways involved in cell proliferation. The presence of functional groups, such as methoxy and nitro, can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(4-methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Uniqueness

The unique combination of methoxy and nitro groups in 6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may confer distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C20H14N4O5

Molecular Weight

390.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C20H14N4O5/c1-29-14-7-5-11(6-8-14)16-10-15(20(25)26)17-18(22-23-19(17)21-16)12-3-2-4-13(9-12)24(27)28/h2-10H,1H3,(H,25,26)(H,21,22,23)

InChI Key

BQKFDDKHQMWOSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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